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Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical anti-cancer efficacy of MDL-
811, a novel small-molecule activator of Sirtuin 6 (SIRT6), with established colorectal cancer

(CRC) therapies. The information is compiled from publicly available experimental data to

assist in the independent verification of MDL-811's therapeutic potential.

Executive Summary
MDL-811 is a potent and selective allosteric activator of SIRT6, a Class III histone deacetylase

implicated as a tumor suppressor in several cancers, including colorectal cancer. Pre-clinical

studies demonstrate that MDL-811 exhibits significant anti-proliferative effects in a broad range

of CRC cell lines and reduces tumor growth in multiple in vivo models. Its mechanism of action

involves the deacetylation of histone H3 at lysines 9, 18, and 56 (H3K9Ac, H3K18Ac, and

H3K56Ac), leading to the transcriptional repression of oncogenes. A key downstream target

identified is CYP24A1. Notably, MDL-811 has shown synergistic anti-cancer effects when used

in combination with vitamin D3. While direct comparative trials with standard-of-care drugs are

not yet available, this guide provides an indirect comparison of its in vitro potency against CRC

cell lines with that of 5-Fluorouracil and Oxaliplatin.
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The anti-proliferative activity of MDL-811 has been evaluated across a panel of 26 human

colorectal cancer cell lines, with half-maximal inhibitory concentrations (IC50) ranging from 4.7

to 61.0 μM following a 48-hour treatment.[1] For a comparative perspective, the table below

summarizes the IC50 values of MDL-811 alongside those of the standard chemotherapeutic

agents 5-Fluorouracil and Oxaliplatin in commonly used CRC cell lines. It is important to note

that these are indirect comparisons, and IC50 values can vary based on experimental

conditions.

Cell Line MDL-811 IC50 (µM)
5-Fluorouracil IC50
(µM)

Oxaliplatin IC50
(µM)

HCT116

Not explicitly stated,

but within 4.7-61.0

range

1.48 (5-day)[2], 13.5

(3-day)[2], 39.03 (24-

hour)[3]

6 (8-hour)[4], 12 (8-

hour, resistant)[4], 19

(1-hour)[4]

HT-29

Not explicitly stated,

but within 4.7-61.0

range

11.25 (5-day)[2]
Not specified in

provided results

SW480

Not explicitly stated,

but within 4.7-61.0

range

Not specified in

provided results

Not specified in

provided results

SW620

Not explicitly stated,

but within 4.7-61.0

range

13 (48-hour)[5]
Not specified in

provided results

DLD-1

Not explicitly stated,

but within 4.7-61.0

range

Not specified in

provided results

Not specified in

provided results

LS174T

Not explicitly stated,

but within 4.7-61.0

range

8.785[6]
Not specified in

provided results

In Vivo Efficacy of MDL-811
MDL-811 has demonstrated significant anti-tumor activity in various in vivo models of colorectal

cancer. In nude mouse xenograft models using HCT116 cells, intraperitoneal administration of
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MDL-811 at doses of 20-30 mg/kg every other day for 16 days resulted in a dose-dependent

suppression of tumor growth.[1] This was accompanied by reduced Ki67 staining (a

proliferation marker) and increased histone H3 deacetylation in the xenograft tissues.[1]

Furthermore, the in vivo efficacy of MDL-811 has been confirmed in patient-derived xenograft

(PDX) models and a genetically engineered spontaneous CRC model (APCmin/+).[7]

For comparison, standard chemotherapeutic agents like 5-Fluorouracil and Oxaliplatin have

also been shown to inhibit tumor growth in CRC xenograft models. For instance, Oxaliplatin

treatment (2 mg/kg) in an HCT116 xenograft model showed effective inhibition of tumor growth.

[8] Similarly, 5-FU has been shown to reduce tumor burden in vivo, an effect that is enhanced

when combined with other agents.[9][10] A direct, head-to-head in vivo comparison between

MDL-811 and these standard drugs has not been reported in the reviewed literature.

Signaling Pathway and Mechanism of Action
MDL-811 functions as an allosteric activator of SIRT6. This leads to the deacetylation of key

histone marks, altering gene expression. The diagram below illustrates the proposed signaling

pathway.
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Caption: Proposed signaling pathway of MDL-811 in colorectal cancer cells.

Experimental Workflow
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The following diagram outlines a typical workflow for evaluating the anti-cancer effects of a

compound like MDL-811.
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Caption: General experimental workflow for pre-clinical anti-cancer drug evaluation.

Detailed Experimental Protocols
SIRT6 Deacetylation Assay (Fluor de Lys - FDL)

This assay biochemically measures the deacetylase activity of SIRT6. Recombinant human

SIRT6 protein is incubated with a fluorescently labeled acetylated peptide substrate in the

presence of NAD+ and varying concentrations of MDL-811. The reaction is stopped, and a

developer solution is added, which generates a fluorescent signal proportional to the amount of

deacetylated substrate. The EC50 value, the concentration of MDL-811 that produces 50% of

the maximal activation, is then determined.[7]
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Cell Viability Assay (MTT Assay)

Colorectal cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells

are then treated with a range of concentrations of MDL-811 or control vehicle for a specified

period (e.g., 48 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial

reductases convert the yellow MTT to a purple formazan product. The formazan is then

solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50

value is calculated as the concentration of the drug that inhibits cell growth by 50% compared

to the control.[1]

Western Blot for Histone Acetylation

CRC cells are treated with MDL-811 or a control. After treatment, cells are lysed, and total

protein is extracted. Protein concentrations are determined, and equal amounts of protein are

separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then

incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-

acetyl-H3K18, anti-acetyl-H3K56) and a loading control (e.g., anti-β-actin or anti-GAPDH). After

washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g.,

HRP). The signal is detected using a chemiluminescent substrate.[7]

Colorectal Cancer Xenograft Model

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a

suspension of human colorectal cancer cells (e.g., 1 x 10^6 HCT116 cells). Tumors are allowed

to grow to a palpable size. The mice are then randomized into treatment and control groups.

The treatment group receives MDL-811 via a specified route (e.g., intraperitoneal injection) at a

defined dose and schedule. The control group receives a vehicle control. Tumor volume is

measured regularly using calipers. At the end of the study, tumors are excised, weighed, and

may be processed for further analysis, such as immunohistochemistry.[1][8]

Logical Relationship of MDL-811's Anti-Cancer
Effect
The following diagram illustrates the logical progression from the molecular action of MDL-811
to its observed anti-tumor effects.
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Caption: Logical flow of MDL-811's mechanism to its anti-cancer outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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